molecular formula C7H5N3O2S B2701494 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole CAS No. 2453324-12-2

5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole

Cat. No.: B2701494
CAS No.: 2453324-12-2
M. Wt: 195.2
InChI Key: JYFRADGAHMOOOH-UHFFFAOYSA-N
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Description

5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole: is a heterocyclic compound with the molecular formula C7H5N3O2S. It is part of the benzo[c][1,2,5]thiadiazole family, known for its diverse applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

While the specific mechanism of action for 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole is not mentioned in the search results, thiadiazole derivatives have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties .

Safety and Hazards

The safety information for 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole indicates that it has a GHS07 signal word of “Warning”. The hazard statements include H302-H315-H320-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The future directions for 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole could involve its use in the development of new photovoltaic materials . A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole typically involves the nitration of 5-methylbenzo[c][1,2,5]thiadiazole. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Comparison with Similar Compounds

  • 5-Methylbenzo[c][1,2,5]thiadiazole
  • 6-Nitrobenzo[c][1,2,5]thiadiazole
  • 5-Methyl-6-chlorobenzo[c][1,2,5]thiadiazole

Comparison: 5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole is unique due to the presence of both a methyl and a nitro group, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

6-methyl-5-nitro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c1-4-2-5-6(9-13-8-5)3-7(4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFRADGAHMOOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NSN=C2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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